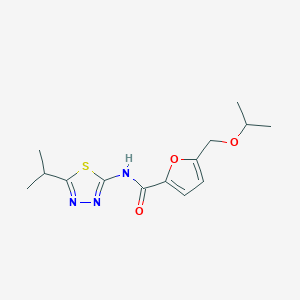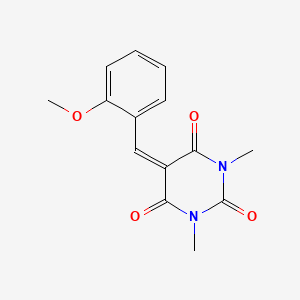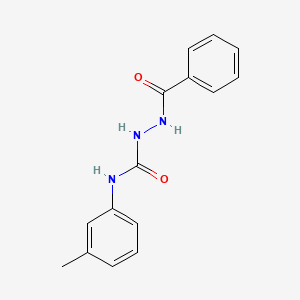![molecular formula C20H27NO3 B4569039 [2-(3,4-Dimethoxyphenyl)ethyl][(4-methoxy-2,5-dimethylphenyl)methyl]amine](/img/structure/B4569039.png)
[2-(3,4-Dimethoxyphenyl)ethyl][(4-methoxy-2,5-dimethylphenyl)methyl]amine
Descripción general
Descripción
[2-(3,4-Dimethoxyphenyl)ethyl][(4-methoxy-2,5-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C18H23NO3 This compound is characterized by the presence of two methoxy groups on the phenyl rings and an ethylamine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Dimethoxyphenyl)ethyl][(4-methoxy-2,5-dimethylphenyl)methyl]amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine. The reaction proceeds through a series of steps including the formation of an imine intermediate, followed by reduction to yield the final amine product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of a reducing agent like sodium borohydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3,4-Dimethoxyphenyl)ethyl][(4-methoxy-2,5-dimethylphenyl)methyl]amine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[2-(3,4-Dimethoxyphenyl)ethyl][(4-methoxy-2,5-dimethylphenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of [2-(3,4-Dimethoxyphenyl)ethyl][(4-methoxy-2,5-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. It is known to act as a monoamine oxidase inhibitor, which can affect the levels of neurotransmitters such as dopamine and serotonin in the brain. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the additional methoxy and methyl groups on the phenyl rings.
Mescaline: A naturally occurring compound with three methoxy groups on the phenyl ring, known for its psychoactive properties.
2-(3,4-Dimethoxyphenyl)ethanol: A related compound with an alcohol group instead of an amine group.
Uniqueness
[2-(3,4-Dimethoxyphenyl)ethyl][(4-methoxy-2,5-dimethylphenyl)methyl]amine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the phenyl rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-methoxy-2,5-dimethylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-14-11-19(23-4)15(2)10-17(14)13-21-9-8-16-6-7-18(22-3)20(12-16)24-5/h6-7,10-12,21H,8-9,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIGNTQSTYIMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-[(3-bromophenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B4568958.png)
![N-{[(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4568963.png)
![4-amino-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4568967.png)

![1-benzyl-3-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]thiourea](/img/structure/B4568989.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4569000.png)

![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [(tert-butoxycarbonyl)amino]acetate](/img/structure/B4569016.png)

![3-[(cyclohexylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4569050.png)


![1-butyl-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B4569073.png)
![8-[4-(3-bromophenoxy)butoxy]-2-methylquinoline](/img/structure/B4569080.png)
